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Compound of Interest

Compound Name: 3-Fluoro-5-methylpyridine

Cat. No.: B1302949

In-Depth Technical Guide to 3-Fluoro-5-
methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
biological properties of 3-Fluoro-5-methylpyridine, a key building block in modern medicinal
and agricultural chemistry.

Core Physical and Chemical Properties

3-Fluoro-5-methylpyridine is a colorless to light yellow liquid at room temperature. While
specific experimental data for some of its physical properties are not readily available in the
literature, data for isomeric and related compounds can provide useful estimations. The
strategic placement of a fluorine atom and a methyl group on the pyridine ring significantly
influences its electronic properties and reactivity.

Physical Properties

Quantitative physical data for 3-Fluoro-5-methylpyridine is sparse. The following table
summarizes key identifiers and includes data for the closely related isomer, 2-Fluoro-5-
methylpyridine, and the parent compound, 3-Methylpyridine, for comparative purposes.
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Property

Value for 3-Fluoro-5-
methylpyridine

Comparative Data

Molecular Formula

CeHeFN[1]

Molecular Weight 111.12 g/mol [1] -
Appearance Colorless to slight yellow liquid -
158-159 °C (for 2-Fluoro-5-
Boiling Point Data not available methylpyridine) 144 °C (for 3-
Methylpyridine)[2]
Melting Point Data not available -19 °C (for 3-Methylpyridine)[2]
1.072 g/mL at 25 °C (for 2-
Density Data not available Fluoro-5-methylpyridine) 0.957
g/mL (for 3-Methylpyridine)[2]
N ) Miscible with water (for 3-
Solubility Data not available

Methylpyridine)[2]

Storage Temperature

0-8 °C

Chemical Identifiers

Identifier Value

IUPAC Name 3-Fluoro-5-methylpyridine

Synonyms 5-Fluoro-3-methylpyridine, 5-Fluoro-3-picoline
CAS Number 407-21-6

PubChem CID 2762892[3]

Molecular Structure

C1=CN=C(C=C1C)F

Spectroscopic and Reactivity Data
Spectroscopic Data Summary
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Detailed experimental spectra for 3-Fluoro-5-methylpyridine are available through specialized
chemical data providers.[3][4] The expected spectral features are summarized below:

Technique Expected Features

Signals corresponding to the aromatic protons
and the methyl group protons. The fluorine atom
will cause splitting of adjacent proton signals.

14 NMR | p g J P. g
Aromatic protons are expected in the d 7.0-8.5
ppm range, and the methyl protons around &

2.3-2.5 ppm.

Six distinct signals for the six carbon atoms. The
carbon atom bonded to fluorine will show a large
coupling constant (*JCF). Aromatic carbons

5C NMR typ-lcally appear in the 120-160- ppm range,
while the methyl carbon will be significantly
upfield (around & 15-25 ppm). For the related 3-
fluoropyridine-2-methanol, aromatic carbon

signals appear between & 124-167 ppm.[5]

A molecular ion peak (M*) at m/z =111.12,
Mass Spectrometry corresponding to the molecular weight of the

compound.

A single signal for the fluorine atom, with
1F NMR _
coupling to nearby protons.

Chemical Reactivity

The chemical reactivity of 3-Fluoro-5-methylpyridine is dominated by the pyridine ring and the
influence of its substituents. The fluorine atom, being highly electronegative, enhances the
electrophilicity of the pyridine ring, making it a valuable intermediate in nucleophilic aromatic
substitution reactions. It serves as a crucial building block for introducing the 5-fluoro-3-
methylpyridyl moiety into larger, more complex molecules, a common strategy in the
development of pharmaceuticals and agrochemicals.[6]

Synthesis and Experimental Protocols
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A specific, detailed experimental protocol for the synthesis of 3-Fluoro-5-methylpyridine is not
readily available in peer-reviewed literature. However, a common and effective method for the
synthesis of fluoropyridines is the Balz-Schiemann reaction, which involves the diazotization of
an aminopyridine followed by thermal decomposition of the resulting tetrafluoroborate salt.

General Experimental Protocol: Synthesis of a
Fluoropyridine via Balz-Schiemann Reaction

This protocol is a representative example for the synthesis of a fluoropyridine and can be
adapted for 3-Fluoro-5-methylpyridine starting from 3-Amino-5-methylpyridine.

Materials:

3-Amino-5-methylpyridine

e 42% Aqueous Tetrafluoroboric Acid (HBFa4)
e Sodium Nitrite (NaNOz2)

e Sodium Bicarbonate (NaHCO3)

e Dichloromethane (CH2Cl2)

¢ Anhydrous Sodium Sulfate (Na2S0a4)

e Calcium Hydride (CaH2)

Procedure:

» Formation of the Diazonium Salt: In a suitable reaction flask equipped with a stirrer and a
thermometer, dissolve 3-Amino-5-methylpyridine in 42% aqueous HBFa4. Cool the solution to
0-5 °C in an ice-water bath.

» Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

« Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
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o Decomposition and Product Formation: Gently heat the reaction mixture to induce thermal
decomposition of the diazonium tetrafluoroborate salt. The evolution of nitrogen gas will be
observed.

o Work-up: After the reaction is complete, cool the mixture and neutralize it with a saturated
solution of sodium bicarbonate.

o Extract the aqueous layer with dichloromethane (3x).
o Combine the organic layers and dry over anhydrous sodium sulfate.

« Filter the drying agent and remove the solvent under reduced pressure to obtain the crude
product.

Purification: The crude 3-Fluoro-5-methylpyridine can be purified by distillation.

General Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a
fluorinated pyridine derivative.
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General Workflow for Fluorinated Pyridine Synthesis
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General workflow for synthesis and purification.
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Applications in Drug Discovery and Agrochemicals

3-Fluoro-5-methylpyridine is a valuable building block in the synthesis of a wide range of

biologically active molecules.

o Pharmaceuticals: It is a key intermediate in the development of drugs targeting neurological
disorders. The incorporation of the fluoropyridine moiety can enhance metabolic stability,
improve binding affinity to biological targets, and modulate the pharmacokinetic profile of
drug candidates.

e Agrochemicals: This compound is utilized in the formulation of modern herbicides and
pesticides, contributing to improved crop protection and yields.[6]

Relevance in Signaling Pathways: The FLT3
Pathway in Acute Myeloid Leukemia (AML)

Derivatives of fluorinated pyridines are often investigated as kinase inhibitors in oncology. A
relevant example is the FMS-like tyrosine kinase 3 (FLT3) signaling pathway, which is
frequently mutated in Acute Myeloid Leukemia (AML).[7][8] Constitutive activation of the FLT3
receptor leads to the aberrant activation of downstream signaling pathways, promoting the
proliferation and survival of leukemia cells.[7][8] Small molecule inhibitors, often containing
heterocyclic scaffolds like pyridine, are a key therapeutic strategy.

The diagram below illustrates the simplified FLT3 signaling pathway.
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Simplified FLT3 Signaling Pathway in AML
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Simplified FLT3 signaling pathway in AML.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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